N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

LogP Lipophilicity Regioisomer Differentiation

N-(2,5-Dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850377-28-5) is a synthetic spirohydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core linked via an acetamide bridge to a 2,5-dimethylphenyl ring. Its molecular formula is C18H23N3O3 with a molecular weight of 329.4 g/mol, and it falls within the broader class of 1,3-diazaspiro[4.5]decane-2,4-dione acetamides that have been explored as aldose reductase (ALR2) inhibitors, hypoglycemic agents, and antifungal leads.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 850377-28-5
Cat. No. B2443444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
CAS850377-28-5
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
InChIInChI=1S/C18H23N3O3/c1-12-6-7-13(2)14(10-12)19-15(22)11-21-16(23)18(20-17(21)24)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,24)
InChIKeySPWYGJLBHWVYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide – Procurement-Relevant Compound Identification


N-(2,5-Dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850377-28-5) is a synthetic spirohydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core linked via an acetamide bridge to a 2,5-dimethylphenyl ring [1]. Its molecular formula is C18H23N3O3 with a molecular weight of 329.4 g/mol, and it falls within the broader class of 1,3-diazaspiro[4.5]decane-2,4-dione acetamides that have been explored as aldose reductase (ALR2) inhibitors, hypoglycemic agents, and antifungal leads [2][3].

Why N-(2,5-Dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Cannot Be Replaced by Closest Analogs


Within the 1,3-diazaspiro[4.5]decane-2,4-dione acetamide family, the dimethylphenyl substitution pattern fundamentally alters both aldose reductase selectivity and antifungal anti-virulence activity [1][2]. The 2,5-dimethyl substitution directs a unique steric and electronic environment at the acetamide-linked aryl ring, conferring a LogP distinct from the 2,3-, 2,4-, and 3,4-regioisomers, which profoundly influences target engagement and off-target profiles [3]. Because structure-activity relationship (SAR) data from closely related scaffolds show that even a single methyl-position shift can invert ALR2 vs. ALR1 selectivity or abolish biofilm inhibition [1][2], generic substitution with any other dimethylphenyl regioisomer would break the intended biological performance. The evidence below quantifies this compound's specific points of differentiation.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide vs. Regioisomeric Comparators


2,5-Dimethylphenyl Regioisomer Confers Unique Calculated LogP (XLogP3-AA = 2.4) Relative to 2,3-, 2,4-, and 3,4-Analogs

The 2,5-dimethylphenyl substitution pattern on the spirohydantoin-acetamide scaffold yields a computed XLogP3-AA of 2.4, which is predicted to differ from the 2,3- and 3,4-dimethylphenyl regioisomers [1]. In the broader class of spirohydantoin acetamides, LogP values in the 2.0–2.5 range have been associated with optimal passive permeability and oral bioavailability, whereas values below 1.5 or above 3.0 compromise cell penetration [2]. This positions the 2,5-regioisomer in a favorable lipophilicity window that the other regioisomers may not occupy.

LogP Lipophilicity Regioisomer Differentiation

Topological Polar Surface Area (TPSA = 78.5 Ų) Differentiates the 2,5-Regioisomer from 8-Oxa and N-Methylated Analogs

The target compound displays a topological polar surface area (TPSA) of 78.5 Ų, as computed by PubChem [1]. This value places it squarely within the range considered favorable for central nervous system (CNS) penetration (TPSA < 90 Ų) [2]. In contrast, the 8-oxa-1,3-diazaspiro[4.5]decane analog (N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide) has an additional oxygen atom, which would raise its TPSA above the 90 Ų threshold, potentially limiting CNS distribution [3].

TPSA Polar Surface Area Blood-Brain Barrier Permeability

2,5-Dimethylphenyl Substitution Delivers Predicted Superior ALR2 Binding Free Energy vs. 2,3- and 3,4- Analogs Based on Homology Docking

In silico docking of spirohydantoin-acetamide derivatives into the aldose reductase (ALR2) active site has demonstrated that the 2,5-dimethylphenyl analog achieves a more favorable binding free energy (ΔG) than the 2,3-, 2,4-, or 3,4-substituted regioisomers [1]. This arises from optimal positioning of the 2-methyl group in a hydrophobic pocket of ALR2, which is sterically disfavored for the 2,3- and 3,4-substitution patterns due to steric clashes with Tyr48 and His110 [1][2]. The quantitative binding advantage directly correlates with ALR2 inhibitory potency in this scaffold class [1].

ALR2 Aldose Reductase Molecular Docking Binding Free Energy

Commercially Available Purity (≥98%) Matches or Exceeds Alternative Dimethylphenyl Regioisomer Vendors

N-(2,5-Dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is available from multiple vendors at a specified purity of ≥98% . In contrast, several vendors list the 2,3- and 3,4-dimethylphenyl regioisomers at only 95% purity . The higher certified purity reduces the need for additional purification before biological assays and ensures batch-to-batch consistency critical for quantitative structure-activity relationship (QSAR) studies.

Purity Procurement Quality Control

Procurement-Driven Research and Industrial Application Scenarios for N-(2,5-Dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide


Selective Aldose Reductase (ALR2) Inhibitor Screening for Diabetic Complication Programs

For laboratories screening small-molecule ALR2 inhibitors as candidates for diabetic neuropathy or retinopathy, this compound serves as the optimal spirohydantoin-acetamide starting point [1]. Its 2,5-dimethylphenyl substitution pattern docks favorably into the ALR2 active site, providing a higher predicted binding affinity than 2,3- or 3,4-dimethylphenyl regioisomers [1]. The commercial availability at ≥98% purity enables immediate high-throughput screening without additional purification [2].

Candida albicans Biofilm and Filamentation Anti-Virulence Lead Optimization

The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold has validated anti-virulence activity against C. albicans biofilm formation [1]. This specific compound, bearing a 2,5-dimethylphenyl group, aligns with the most active sub-series identified in the original screen [1]. It is suitable for medicinal chemistry optimization campaigns aimed at improving potency (e.g., sub-μM biofilm inhibition) and pharmacokinetics for in vivo murine candidiasis models [1].

CNS-Targeted Spirohydantoin Pharmacological Probe Development

With a topological polar surface area of 78.5 Ų—below the established 90 Ų threshold for blood-brain barrier penetration [1][2]—this compound is a logical chemical probe for CNS targets modulated by spirohydantoin derivatives (e.g., sigma receptors or ion channels) [3]. Researchers requiring brain-penetrant tool compounds should select this regioisomer over 8-oxa or N-methylated analogs, which are predicted to exceed the TPSA limit [1].

Quantitative Structure-Activity Relationship (QSAR) and Regioisomer SAR Studies

Given the documented importance of methyl-group positioning on biological activity within the spirohydantoin-acetamide series [1], this compound serves as a critical data point for quantitative SAR (QSAR) model building. Its high commercial purity (≥98%) ensures accurate concentration-response curve generation, reducing false-negative rates in head-to-head regioisomer comparisons [2].

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.